N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H22ClN3O3 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
Research has been conducted on compounds with similar structures, focusing on their synthesis and crystal structure analysis. For instance, the synthesis of related compounds involves reactions with chloroformate ethyl ester, followed by reactions with hydrazines in the presence of triethylamine. Crystal structure determinations of these compounds have been performed using X-ray diffraction, revealing dimer formations linked by intermolecular hydrogen bonds, which are significant for understanding their chemical behavior and potential applications (Zou Xia, 2001).
Antimicrobial Applications
Several studies have explored the antimicrobial properties of compounds structurally related to the query chemical. For instance, derivatives synthesized from reactions involving furan carboxylic acid ethyl ester have shown moderate antimicrobial activity against bacterial strains such as Escherichia coli and fungal strains like Aspergillus niger. These findings suggest potential applications of these compounds as antimicrobial agents, highlighting their significance in developing new therapeutic agents (P. Sah et al., 2014).
Insecticidal Properties
Research on N-oxalyl derivatives of tebufenozide, which shares a resemblance in structural complexity with the query compound, indicates that certain derivatives exhibit higher larvicidal activities than their parent compounds. This suggests the potential of these compounds in developing novel insecticides, providing a basis for further exploration of related compounds in agricultural applications (Chunhui Mao et al., 2004).
Chemical Reactivity and Applications
Investigations into the reactivity of related compounds with bases have led to the synthesis of diverse derivatives, showcasing the versatility of these compounds in organic synthesis. These studies provide insights into the mechanisms of reactions involving hydrazines and other bases, contributing to the broader field of chemical synthesis and the development of novel compounds for various scientific applications (Yu. O. Remizov et al., 2019).
Properties
IUPAC Name |
tert-butyl N-[[C-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)carbonimidoyl]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-18(2,3)25-17(23)22-21-16(20-12-15-5-4-10-24-15)11-13-6-8-14(19)9-7-13/h4-10H,11-12H2,1-3H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKGGXOHULJFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NCC1=CC=CO1)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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